

Mass Spectrometry Analysis of 4-(4-Nitrobenzyl)morpholine: A Technical Guide

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Compound of Interest

Compound Name: 4-(4-Nitrobenzyl)morpholine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometry analysis of **4-(4-nitrobenzyl)morpholine**, a key intermediate in the synthesis of various compounds with potential therapeutic applications, including anticancer agents.^[1] While a directly published mass spectrum for this specific compound is not readily available in the reviewed literature, this document extrapolates likely fragmentation patterns based on the known mass spectrometric behavior of related nitroaromatic and morpholine-containing compounds. This guide also presents a generalized experimental protocol for its analysis and visualizes the predicted fragmentation pathway and a typical analytical workflow.

Introduction

4-(4-Nitrobenzyl)morpholine (C₁₁H₁₄N₂O₃, Molecular Weight: 222.24 g/mol) is a synthetic organic compound that serves as a valuable building block in medicinal chemistry.^[1] Its structural motif, combining a nitrobenzyl group with a morpholine ring, is found in various molecules investigated for their biological activities. Accurate characterization of this intermediate is crucial for ensuring the purity and identity of final drug candidates. Mass spectrometry is a primary analytical technique for this purpose, providing information on molecular weight and structural features through fragmentation analysis.

Predicted Mass Spectrometry Fragmentation

The fragmentation of **4-(4-nitrobenzyl)morpholine** under electron ionization (EI) is anticipated to proceed through several key pathways, primarily dictated by the stability of the resulting fragment ions. The initial step is the formation of the molecular ion $[M]^{\bullet+}$ at m/z 222. The subsequent fragmentation is expected to be influenced by the nitrobenzyl and morpholine moieties.

A plausible fragmentation pathway is initiated by the cleavage of the C-N bond between the benzyl group and the morpholine nitrogen, or by fragmentation within the morpholine ring.

Key Predicted Fragments:

- m/z 222 $[M]^{\bullet+}$: The molecular ion.
- m/z 136: Loss of the morpholine ring, resulting in the stable 4-nitrobenzyl cation.
- m/z 106: Further loss of NO_2 from the 4-nitrobenzyl cation.
- m/z 100: Cleavage of the benzyl-nitrogen bond to form the morpholinomethyl cation.
- m/z 86: The morpholine cation, resulting from cleavage of the bond between the methylene bridge and the morpholine nitrogen.
- m/z 56: A common fragment from the morpholine ring, arising from the loss of ethylene oxide.

Tabulated Mass Spectrometry Data

While specific quantitative data for **4-(4-nitrobenzyl)morpholine** is not available in the cited literature, the following table presents the observed fragments for the structurally related compound, 4-(4-nitrophenyl)morpholine, which lacks the benzylic CH_2 group. This data can serve as a reference for predicting the behavior of the target compound.

Fragment of 4-(4-nitrophenyl)morpholine	m/z	Relative Abundance
Molecular Ion [M] ^{•+}	208	High
[M - NO ₂] ^{•+}	162	Moderate
[M - Morpholine] ^{•+}	122	Moderate
Morpholine Fragment	86	High
Phenyl cation	77	Low

Data extrapolated from typical fragmentation of related compounds.

Experimental Protocols

A general protocol for the analysis of **4-(4-nitrobenzyl)morpholine** by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

4.1. Sample Preparation

- Dissolve a small amount (approximately 1 mg) of **4-(4-nitrobenzyl)morpholine** in a suitable volatile solvent such as methanol or dichloromethane to a final concentration of 100 µg/mL.
- Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
- Filter the final solution through a 0.22 µm syringe filter before injection.

4.2. GC-MS Parameters

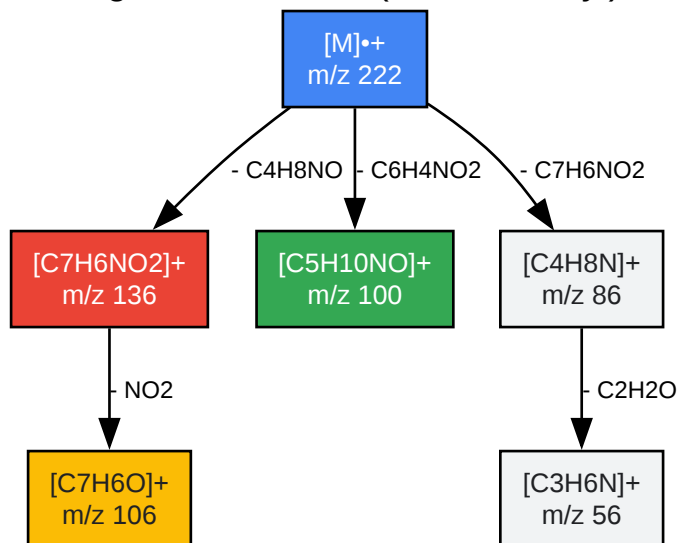
- Gas Chromatograph: Agilent 7890B or equivalent.
- Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
- Injection Volume: 1 µL.
- Inlet Temperature: 250°C.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: 15°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-400.

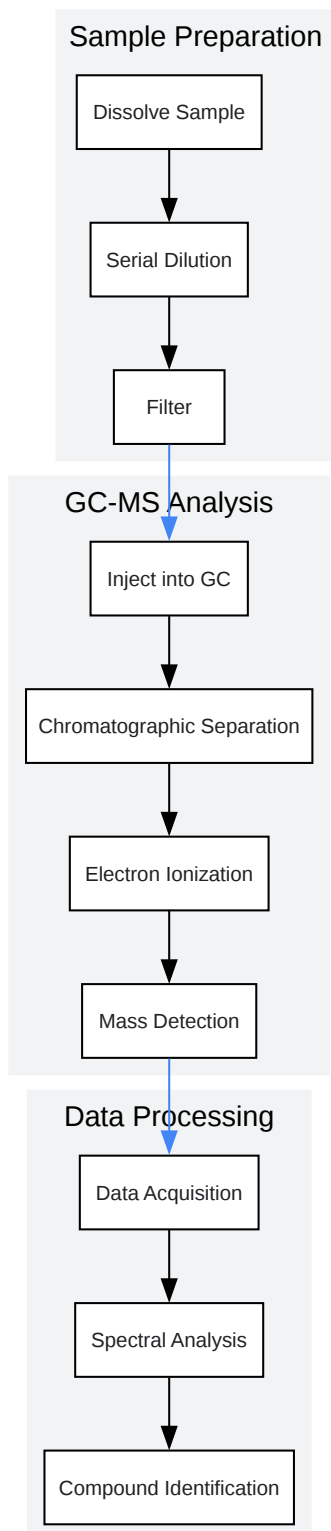
Visualizations

Predicted Fragmentation Pathway

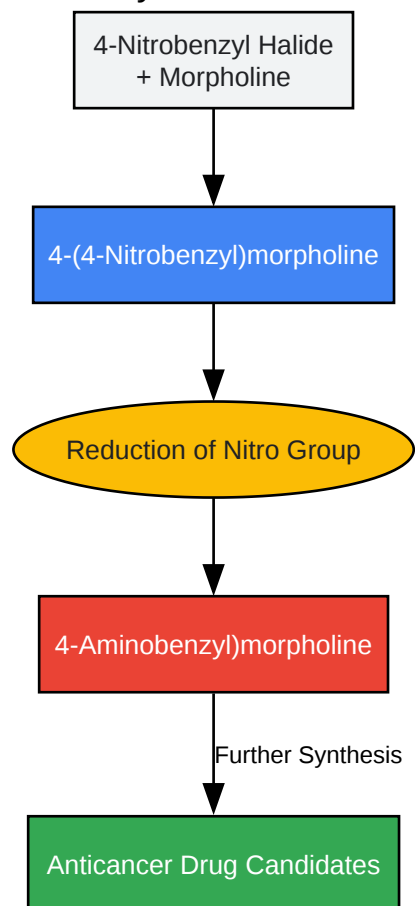
Predicted Fragmentation of 4-(4-Nitrobenzyl)morpholine



GC-MS Experimental Workflow



Role as a Synthetic Intermediate

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References

- 1. 4-(4-Nitrobenzyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
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